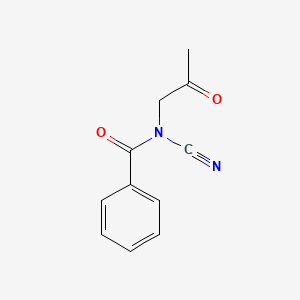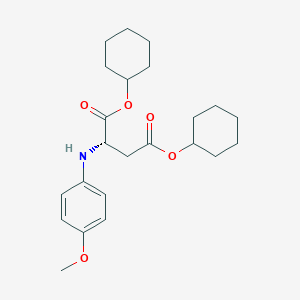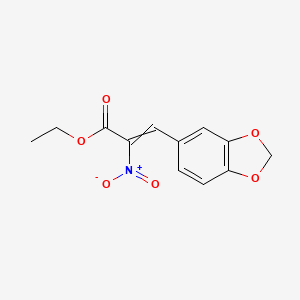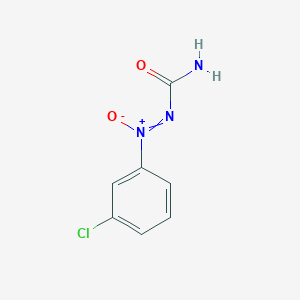![molecular formula C24H32N2O B14494654 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 63384-27-0](/img/structure/B14494654.png)
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylpiperazine moiety attached to a phenylethylphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, where cyclohexyl halides react with the piperazine ring.
Formation of the Phenylethylphenol Structure: The phenylethylphenol structure is synthesized through Friedel-Crafts alkylation reactions, where phenol reacts with phenylethyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(1-Piperazinyl)phenol: A simpler piperazine derivative with similar structural features.
Uniqueness
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is unique due to its specific combination of a cyclohexylpiperazine moiety and a phenylethylphenol structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63384-27-0 |
|---|---|
Molekularformel |
C24H32N2O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
4-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol |
InChI |
InChI=1S/C24H32N2O/c27-23-13-11-20(12-14-23)19-24(21-7-3-1-4-8-21)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22,24,27H,2,5-6,9-10,15-19H2 |
InChI-Schlüssel |
KTTKNWVMAWKNFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


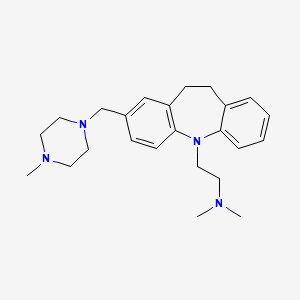
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

